
tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate, also known as Fmoc-D-Lys(Boc)-OH, is a chemical compound that is widely used in scientific research. It is a derivative of lysine, an essential amino acid that is found in many proteins. Fmoc-D-Lys(Boc)-OH is used as a building block in peptide synthesis, a process that is used to create peptides, which are short chains of amino acids that are used in a variety of applications.
Mecanismo De Acción
Tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH does not have a specific mechanism of action, as it is used as a building block in peptide synthesis. However, peptides that are synthesized using this compound(Boc)-OH may have specific mechanisms of action, depending on their structure and function.
Biochemical and Physiological Effects:
This compound(Boc)-OH does not have any specific biochemical or physiological effects, as it is used as a building block in peptide synthesis. However, peptides that are synthesized using this compound(Boc)-OH may have specific biochemical and physiological effects, depending on their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH in peptide synthesis is that it is a relatively inexpensive and readily available building block. However, one limitation is that the synthesis of this compound(Boc)-OH can be complex and time-consuming, which may limit its use in some applications.
Direcciones Futuras
There are several future directions for the use of tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH in scientific research. One direction is the development of new methods for the synthesis of this compound(Boc)-OH that are more efficient and cost-effective. Another direction is the use of this compound(Boc)-OH in the synthesis of new types of peptidomimetics that have unique properties and functions. Additionally, this compound(Boc)-OH may be used in the synthesis of peptides and peptidomimetics that have therapeutic applications, such as in the treatment of cancer or infectious diseases.
Métodos De Síntesis
The synthesis of tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH involves several steps. The first step is the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group. This is followed by the protection of the carboxyl group with a fluorenylmethoxycarbonyl (Fmoc) group. The resulting compound is then used as a building block in peptide synthesis.
Aplicaciones Científicas De Investigación
Tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH is widely used in scientific research as a building block in peptide synthesis. Peptides are used in a variety of applications, including drug development, protein engineering, and biomaterials. This compound(Boc)-OH is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
Propiedades
IUPAC Name |
tert-butyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29)/t22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATXIRBCQJWVSF-JOCHJYFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2985379.png)

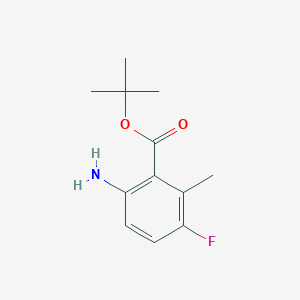
![Thieno[3,2-b]furan](/img/structure/B2985385.png)

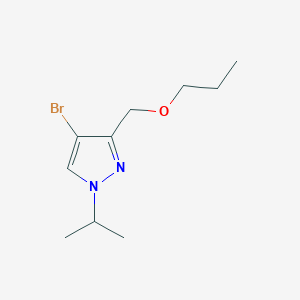
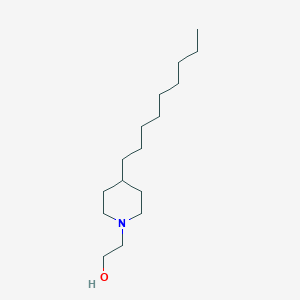
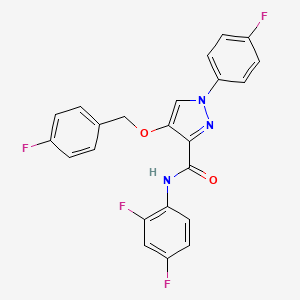
![N-(3,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2985396.png)
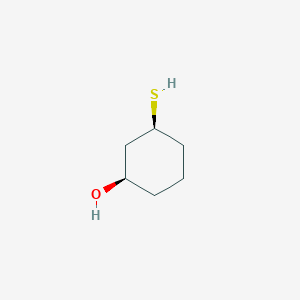
![(3S)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2985399.png)
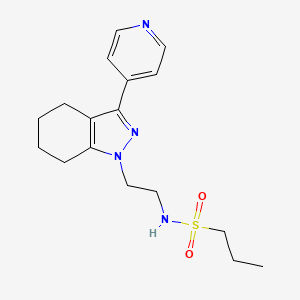

![3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2985402.png)